

Sodium Octyl Sulfate: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Sodium octyl sulfate

Cat. No.: B092688

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This technical guide provides an in-depth overview of **Sodium Octyl Sulfate**, a versatile anionic surfactant with significant applications in research, drug development, and various industrial processes. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental applications, and relevant protocols.

Chemical Identification and Synonyms

Sodium Octyl Sulfate, a well-characterized anionic detergent, is identified by the CAS Number 142-31-4.^{[1][2][3][4][5]} It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

Identifier Type	Value
CAS Number	142-31-4
EC Number	205-535-5[3][4][5]
IUPAC Name	sodium;octyl sulfate[3]
Synonyms	Octyl sodium sulfate, SOS, Sodium capryl sulfate, Octyl sulfate sodium salt, n-Octyl sulfate sodium salt, Sodium n-octyl sulfate, Sulfuric acid, monooctyl ester, sodium salt, 1-Octylsodiumsulfonate, Sipex ols, Duponol 80, Cycloryl OS.[1][2][3][4][6][7]

Physicochemical Properties

Sodium Octyl Sulfate is a white to off-white crystalline powder or granular solid.[2] It is highly soluble in water, forming clear solutions. A summary of its key physicochemical properties is presented below.

Property	Value	Reference
Molecular Formula	$C_8H_{17}NaO_4S$	[2][3]
Molecular Weight	232.27 g/mol	[2][3][4]
Melting Point	195 °C (decomposition)	[1][4]
pH	6-8 (10 g/L in H ₂ O at 20 °C)	[1]
Solubility in Water	20 mg/mL	[4]
Appearance	White to off-white powder	[2]

Applications in Research and Drug Development

Sodium Octyl Sulfate's utility in scientific research and pharmaceutical development is multifaceted, primarily owing to its properties as a surfactant and ion-pairing agent.

Surfactant and Emulsifying Agent

As a potent surfactant, it is employed to enhance the wetting and emulsifying properties of various formulations.[2][3] This is critical in:

- Drug Formulation: Improving the solubility and bioavailability of hydrophobic drugs.[2][3]
- Biomedical Research: Stabilizing emulsions and improving the texture of various preparations.[2][3]
- Protein Chemistry: Solubilizing membrane proteins by disrupting lipid bilayers and forming mixed micelles.

Ion-Pairing Chromatography

Sodium Octyl Sulfate is widely used as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (RP-HPLC).[1][8][9] The octyl sulfate anion forms a neutral ion pair with positively charged analytes, allowing for their separation on a non-polar stationary phase. This technique is particularly effective for the analysis of:

- Catecholamines and their metabolites.[1]
- Peptides and proteins.[8]

Protein and Enzyme Studies

It finds application in the selective enrichment of proteins, such as albumin, from biological samples.[7][9] Its ability to solubilize and stabilize proteins is also leveraged in various biochemical assays and protein purification protocols.

Experimental Protocols

Protocol for Analysis of Catecholamines by Ion-Pair RP-HPLC

This protocol outlines the isocratic separation of catecholamines using **Sodium Octyl Sulfate** as an ion-pairing reagent.

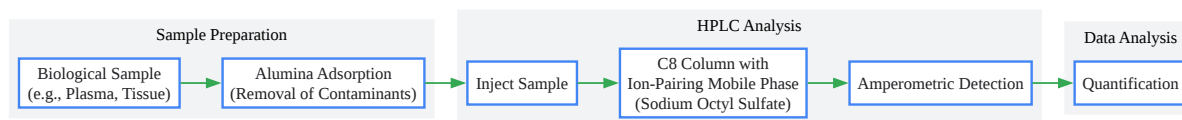
Objective: To achieve quantitative resolution of norepinephrine, epinephrine, dopamine, and related compounds.

Materials:

- Reversed-phase HPLC system with an octylsilane (C8) column.
- Amperometric detector with a glassy-carbon flow-cell electrode.
- Mobile Phase: 0.1 M NaH_2PO_4 , 0.1 mM EDTA, and 0.2 mM **Sodium Octyl Sulfate** in water, adjusted to pH 3.0-3.2. This aqueous solution is then mixed with methanol (4% of the aqueous volume).^[1]
- Standards for catecholamines.
- Biological samples (e.g., plasma, brain tissue homogenate) pre-treated by alumina adsorption to remove non-catechol contaminants.^[1]

Procedure:

- System Equilibration: Equilibrate the C8 column with the mobile phase until a stable baseline is achieved.
- Sample Injection: Inject a known volume (e.g., 20 μL) of the prepared standard or sample onto the column.
- Isocratic Elution: Perform the chromatographic run under isocratic conditions with the prepared mobile phase.
- Detection: Monitor the column eluate using the amperometric detector.
- Quantification: Quantify the catecholamine levels based on the peak areas compared to the standards.



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Experimental workflow for catecholamine analysis.

General Protocol for Protein Solubilization

This protocol provides a general framework for the solubilization of proteins from cellular material using a detergent-based lysis buffer.

Objective: To extract and solubilize total cellular proteins for downstream analysis.

Materials:

- Cell pellet or tissue sample.
- Lysis Buffer: A suitable buffer (e.g., Tris-HCl, HEPES) containing **Sodium Octyl Sulfate** (concentration to be optimized, typically above its critical micelle concentration), salts (e.g., NaCl), and protease inhibitors.
- Homogenizer or sonicator.
- Refrigerated centrifuge.

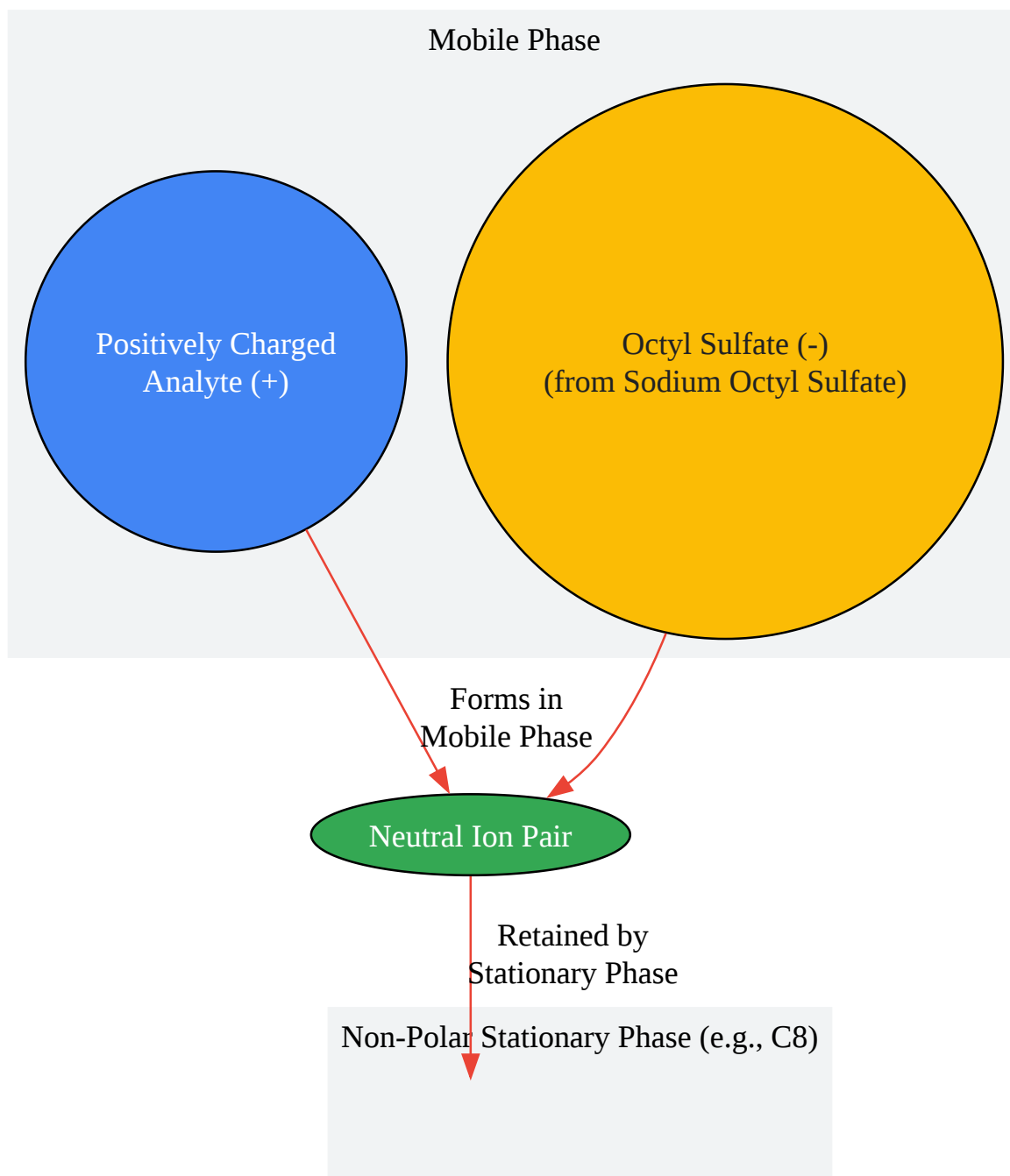
Procedure:

- Cell Lysis: Resuspend the cell pellet or homogenized tissue in ice-cold Lysis Buffer.
- Incubation: Incubate the mixture on ice for a specified period (e.g., 30 minutes) with intermittent vortexing to facilitate lysis.

- Homogenization/Sonication: Further disrupt the cells by homogenization or sonication to release proteins and shear DNA.
- Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet insoluble debris.
- Supernatant Collection: Carefully collect the supernatant containing the solubilized proteins.
- Protein Quantification: Determine the protein concentration in the supernatant using a detergent-compatible protein assay.

Visualizations of Core Concepts

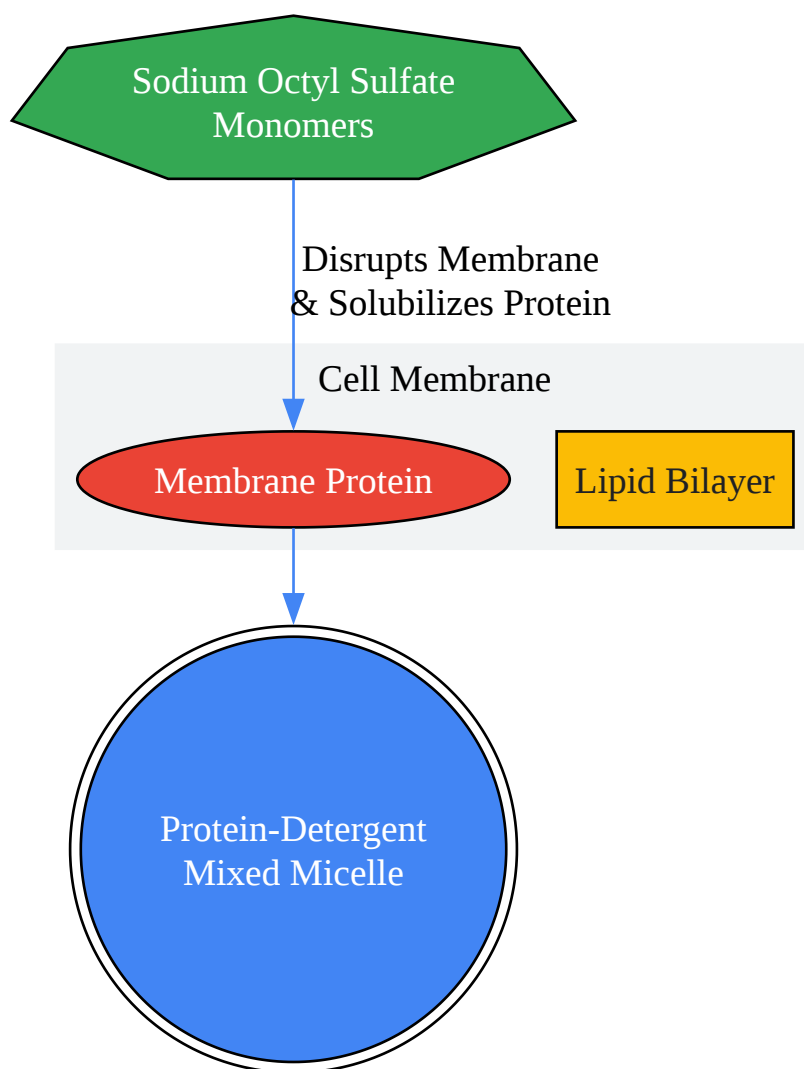
Principle of Ion-Pairing Chromatography



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Mechanism of ion-pairing chromatography.

Protein Solubilization by Detergents



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Process of membrane protein solubilization.

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